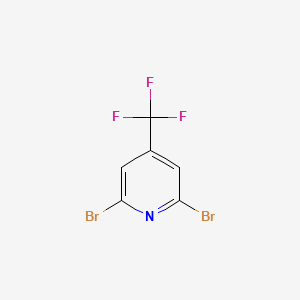

2,6-Dibromo-4-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZOWFBHUSJQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856664 | |

| Record name | 2,6-Dibromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000152-84-0 | |

| Record name | 2,6-Dibromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 2,6-Dibromo-4-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group and two bromine atoms on the pyridine ring makes this compound a versatile scaffold for introducing further chemical diversity through various cross-coupling reactions. This document details a primary synthetic methodology, complete with a detailed experimental protocol and representative quantitative data, to assist researchers in its preparation and application.

Core Synthesis Strategy: Halogen Exchange Reaction

The most direct and practical approach for the synthesis of this compound is through a halogen exchange reaction, starting from the commercially available 2,6-Dichloro-4-(trifluoromethyl)pyridine. This method involves the substitution of chlorine atoms with bromine atoms, a transformation that can be effectively achieved using a suitable bromide source under reflux conditions.

Experimental Protocols

Synthesis of this compound via Halogen Exchange

This protocol is adapted from established procedures for the synthesis of 2,6-dibromopyridines from their corresponding dichloro-analogues.

Materials:

-

2,6-Dichloro-4-(trifluoromethyl)pyridine

-

Sodium Bromide (NaBr)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Ethyl ether (or Diethyl ether)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-Dichloro-4-(trifluoromethyl)pyridine (1.0 eq), sodium bromide (2.0-4.0 eq), and a 48% aqueous solution of hydrobromic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically allowed to proceed for 24-48 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form upon cooling.

-

Extraction: Transfer the cooled reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine (saturated aqueous sodium chloride solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.

Data Presentation

The following table summarizes representative quantitative data for a halogen exchange reaction analogous to the synthesis of this compound.

Table 1: Representative Data for the Synthesis of 2,6-Dibromopyridine from 2,6-Dichloropyridine

| Parameter | Value |

| Starting Material | 2,6-Dichloropyridine |

| Bromide Source | Sodium Bromide and Hydrobromic Acid |

| Molar Ratio (Dichloro-pyridine:NaBr:HBr) | 1 : 2 : 4 |

| Reaction Temperature | 100-110 °C |

| Reaction Time | 24 hours |

| Yield | 66-80% |

| Purity (by HPLC) | >98% |

Note: This data is for an analogous reaction and should be considered as a guideline for the synthesis of this compound.

Mandatory Visualization

Synthetic Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound via the halogen exchange pathway.

Caption: Synthetic workflow for this compound.

Proposed Alternative Synthetic Pathway

An alternative, though less direct, route to the target molecule could involve the bromination of 2,6-dihydroxy-4-(trifluoromethyl)pyridine. This pathway is presented below for consideration.

Caption: Alternative synthesis via bromination of a dihydroxy precursor.

An In-depth Technical Guide to 2,6-Dibromo-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2,6-Dibromo-4-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This guide covers its core chemical and physical properties, spectroscopic characteristics, plausible synthetic routes, and reactivity. Furthermore, it details its role as a versatile building block in the development of novel pharmaceutical and agrochemical agents. Safety and handling information is also provided.

Core Chemical and Physical Properties

This compound is a halogenated and fluorinated pyridine derivative. The presence of two bromine atoms at the ortho-positions to the nitrogen and a strong electron-withdrawing trifluoromethyl group at the para-position defines its unique reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1000152-84-0 | [1][2] |

| Molecular Formula | C₆H₂Br₂F₃N | [1][2] |

| Molecular Weight | 304.89 g/mol | [1][2] |

| Physical Form | Liquid | |

| Boiling Point | 240.3 ± 35.0 °C at 760 Torr (Predicted) | |

| Density | 2.052 ± 0.06 g/cm³ at 20 °C (Predicted) | |

| InChI | InChI=1S/C6H2Br2F3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H | [1] |

| InChIKey | UYZOWFBHUSJQPJ-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=C(N=C1Br)Br)C(F)(F)F | [1] |

| Purity | Typically ≥95% | |

| Storage Conditions | Store in a refrigerator, under an inert atmosphere. |

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent protons at the C3 and C5 positions. The chemical shift would be in the downfield aromatic region, likely influenced by the deshielding effects of the adjacent bromine atoms and the trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons bonded to bromine will be significantly downfield, as will the other aromatic carbons.

-

¹⁹F NMR: A strong singlet is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the pyridine ring system. Key peaks would include C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region, and strong C-F stretching bands, typically found in the 1100-1300 cm⁻¹ range.[3]

Synthesis and Reactivity

The synthesis of substituted pyridines, particularly those bearing electron-withdrawing groups, often requires specific strategies due to the deactivated nature of the pyridine ring towards electrophilic substitution.[4]

Synthetic Pathway: A plausible and common method for synthesizing halogenated pyridines involves the conversion of a corresponding hydroxypyridine or pyridinone precursor. Direct bromination of 4-(trifluoromethyl)pyridine is challenging. Therefore, a likely synthetic route starts from a more functionalized precursor.

Caption: Plausible synthesis workflow for this compound.

Reactivity: The chemical reactivity of this compound is dominated by the two bromine substituents. The electron-deficient nature of the pyridine ring, enhanced by the -CF₃ group, makes the C2 and C6 positions susceptible to nucleophilic aromatic substitution (SₙAr). This allows the bromine atoms to be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity makes it an excellent scaffold for building more complex molecules.

Caption: Role of the title compound as a versatile building block in synthesis.

Representative Experimental Protocol

Objective: To synthesize this compound from a pyridinol precursor.

Materials:

-

4-(Trifluoromethyl)pyridine-2,6-diol (or its tautomeric equivalent)

-

Phosphorus tribromide (PBr₃) or Phosphorus oxybromide (POBr₃)

-

Anhydrous solvent (e.g., dichloromethane for work-up)

-

Reaction vessel with condenser, inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, the 4-(trifluoromethyl)pyridine-2,6-diol precursor is placed.

-

Addition of Brominating Agent: The brominating agent (e.g., PBr₃) is added slowly to the reaction vessel with constant stirring. The reaction can be exothermic and should be controlled.

-

Heating: The reaction mixture is heated to an elevated temperature (typically in the range of 140-170°C) for a period of 1 to 3 hours to ensure the reaction goes to completion.[4][5]

-

Work-up: After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto ice water. The aqueous mixture is then extracted with a suitable organic solvent like dichloromethane.

-

Washing: The organic layer is washed sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield the final product.

Analytical Confirmation: The structure and purity of the final product should be confirmed using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), GC-MS, and HPLC.[4]

Applications in Research and Drug Development

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[8]

This compound serves as a key intermediate for introducing the 4-(trifluoromethyl)pyridine-2,6-diyl moiety into larger molecules. Its two reactive bromine sites allow for sequential or differential functionalization, making it a valuable tool in constructing libraries of compounds for screening in drug discovery programs. Trifluoromethylpyridine structures are found in various agrochemicals (herbicides, insecticides, fungicides) and pharmaceuticals.[9][10]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Statements

| Category | Information | Source(s) |

| Pictograms | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a suitable respirator should be worn.

References

- 1. This compound | C6H2Br2F3N | CID 71710970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

Technical Guide: 2,6-Dibromo-4-(trifluoromethyl)pyridine (CAS 1000152-84-0)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the properties, synthesis, and potential applications of 2,6-Dibromo-4-(trifluoromethyl)pyridine (CAS 1000152-84-0), a key building block in medicinal chemistry and materials science. The strategic placement of two bromine atoms and a trifluoromethyl group on the pyridine ring makes this compound a versatile precursor for the synthesis of novel kinase inhibitors and other biologically active molecules.

Core Properties

This compound is a halogenated pyridine derivative with the following key properties:

| Property | Value | Reference(s) |

| CAS Number | 1000152-84-0 | [1][2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₆H₂Br₂F₃N | [1][2] |

| Molecular Weight | 304.89 g/mol | [1][2] |

| Physical Form | Liquid | |

| Purity | ≥95% - 98% (typical) | [1] |

| Storage | Refrigerator, under inert atmosphere |

Chemical Reactivity and Synthesis

The electron-withdrawing nature of the trifluoromethyl group and the two bromine atoms makes the pyridine ring of this compound highly susceptible to nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. The bromine atoms at the 2- and 6-positions serve as excellent leaving groups for the introduction of various functional groups.

Key Synthetic Transformations

Two of the most powerful and widely used methods for the functionalization of this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are instrumental in the synthesis of libraries of compounds for drug discovery screening.

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a brominated pyridine with an organoboron reagent. This method is highly adaptable for this compound to synthesize 2,6-disubstituted-4-(trifluoromethyl)pyridine derivatives.

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents per bromine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (typically 2-5 mol%)

-

Ligand (e.g., SPhos, XPhos) (if using a catalyst precursor like Pd₂(dba)₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (typically 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the boronic acid reagent, the palladium catalyst, ligand (if necessary), and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

This protocol outlines a general procedure for the palladium-catalyzed amination of a brominated pyridine with an amine. This is a key transformation for introducing nitrogen-containing functional groups onto the this compound scaffold.[3]

Materials:

-

This compound

-

Primary or secondary amine (1.1 - 1.5 equivalents per bromine)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (typically 1-4 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, Josiphos) (typically 1.5-2 times the palladium concentration)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (typically 1.2-2 equivalents)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent, followed by this compound and the amine.

-

Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Applications in Drug Discovery: Targeting Signaling Pathways

Trifluoromethylpyridine derivatives are a well-established class of compounds in medicinal chemistry, known for their potential to modulate the activity of various enzymes, particularly kinases.[4] The unique electronic properties conferred by the trifluoromethyl group can enhance binding affinity and improve metabolic stability.[4]

Derivatives of this compound, synthesized via the methods described above, are excellent candidates for screening as kinase inhibitors. Kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Suppliers

A number of chemical suppliers offer this compound for research and development purposes.

| Supplier | Website |

| ChemScene | --INVALID-LINK-- |

| Oakwood Chemical | --INVALID-LINK-- |

| Sigma-Aldrich | --INVALID-LINK-- |

| BLDpharm | --INVALID-LINK-- |

| Langwaychem | --INVALID-LINK-- |

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The user is responsible for consulting relevant safety data sheets (SDS) and following all safety precautions.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H2Br2F3N | CID 71710970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 2,6-Dibromo-4-(trifluoromethyl)pyridine: An In-depth Technical Guide

Despite a comprehensive search of available scientific literature and chemical databases, experimental spectroscopic data for 2,6-Dibromo-4-(trifluoromethyl)pyridine, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra, is not publicly available at this time. Therefore, a detailed technical guide summarizing and interpreting this specific data cannot be provided.

This guide will, however, furnish a detailed overview of the expected spectroscopic characteristics of this compound based on the analysis of structurally similar compounds. It will also outline the standard experimental protocols used to acquire such data for this class of molecules. This information is intended to serve as a valuable resource for researchers anticipating the synthesis and characterization of this compound.

Predicted Spectroscopic Profile

The chemical structure of this compound dictates a unique spectroscopic fingerprint. The presence of a trifluoromethyl group, two bromine atoms, and a pyridine ring will give rise to characteristic signals in various spectroscopic analyses.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Observations |

| ¹H NMR | A single singlet in the aromatic region (δ 7.5-8.5 ppm). The two protons at the C3 and C5 positions are chemically equivalent due to the molecule's symmetry. |

| ¹³C NMR | Five distinct signals are expected. The carbon bearing the trifluoromethyl group (C4) will appear as a quartet due to coupling with the three fluorine atoms. The two equivalent carbons bonded to bromine (C2 and C6) and the two equivalent carbons bonded to hydrogen (C3 and C5) will also be observable. The quaternary carbon of the CF₃ group will likely be in the range of 120-130 ppm. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1600-1400 cm⁻¹ region), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1350-1100 cm⁻¹ region). The C-Br stretching vibrations will appear at lower wavenumbers. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with relative intensities determined by the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of bromine atoms and the trifluoromethyl group. |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound would be dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

-

¹H NMR Acquisition: The spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width covering the aromatic proton region, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum would be obtained. This requires a larger number of scans due to the low natural abundance of the ¹³C isotope. A wider spectral width would be necessary to cover the full range of carbon chemical shifts.

-

¹⁹F NMR Acquisition: A ¹⁹F NMR spectrum would be recorded to confirm the presence and chemical environment of the trifluoromethyl group.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample, a small amount of the compound would be finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film could be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) would be recorded first. The sample would then be placed in the IR beam path, and the spectrum would be recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: An appropriate ionization technique would be employed. Electron ionization (EI) is a common method for relatively volatile and thermally stable compounds and would likely produce significant fragmentation. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) could be used to preserve the molecular ion.

-

Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity against m/z.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2,6-Dibromo-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,6-Dibromo-4-(trifluoromethyl)pyridine. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic properties stemming from the electron-withdrawing trifluoromethyl group and the two bromine atoms on the pyridine ring. Understanding its NMR spectral characteristics is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.

Predicted NMR Data

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The electron-withdrawing nature of the bromine atoms and the trifluoromethyl group is expected to deshield the pyridine ring protons and carbons, shifting their signals downfield.

¹H NMR Data (Predicted)

The ¹H NMR spectrum is anticipated to be simple, showing a singlet for the two equivalent protons at the C-3 and C-5 positions.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.0 - 8.5 | Singlet | 2H | H-3, H-5 |

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will exhibit four distinct signals corresponding to the different carbon environments in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity (¹JCF) | Assignment |

| 145 - 150 | Singlet | C-2, C-6 |

| 135 - 140 (q) | Quartet | C-4 |

| 125 - 130 | Singlet | C-3, C-5 |

| 118 - 123 (q) | Quartet | CF₃ |

Experimental Protocols

The following are detailed, generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that dissolves the compound and has minimal overlapping signals. Chloroform-d (CDCl₃) is a common choice. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : For precise chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Sample Filtration : If any particulate matter is present, filter the sample through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

¹H NMR Spectroscopy

-

Instrument : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Pulse Sequence : A standard single-pulse experiment is sufficient.

-

Acquisition Parameters :

-

Spectral Width : Set to cover the expected proton chemical shift range (e.g., 0-12 ppm).

-

Number of Scans : Typically 16 to 64 scans are adequate for a sample of this concentration.

-

Relaxation Delay : A delay of 1-2 seconds between pulses is generally sufficient.

-

Acquisition Time : An acquisition time of 2-4 seconds will provide good resolution.

-

¹³C NMR Spectroscopy

-

Instrument : A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each carbon (except for the CF₃ carbon).

-

Acquisition Parameters :

-

Spectral Width : Set to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

-

Number of Scans : A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is recommended.

-

Visualizations

The following diagrams illustrate the expected NMR signaling and the general workflow for NMR analysis.

Caption: Predicted ¹H NMR signal for this compound.

Caption: Predicted ¹³C NMR signals and multiplicities.

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,6-Dibromo-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 2,6-Dibromo-4-(trifluoromethyl)pyridine, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental mass spectra for this specific molecule in the public domain, this document outlines a theoretical fragmentation pattern based on established principles of mass spectrometry and data from analogous halogenated and trifluoromethyl-substituted aromatic compounds. A general experimental protocol for its analysis is also detailed.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak cluster and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence of two bromine atoms will have a significant influence on the isotopic distribution of bromine-containing fragments, providing a characteristic signature for their identification.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure | Notes |

| 303/305/307 | [M]•+ | - | [C6H2Br2F3N]•+ | Molecular ion cluster. The isotopic pattern (approx. 1:2:1 ratio) is characteristic of a species containing two bromine atoms ([79Br2]:[79Br81Br]:[81Br2]). The monoisotopic mass is 302.85061 Da.[1] |

| 224/226 | [M-Br]•+ | Br | [C6H2BrF3N]•+ | Loss of one bromine radical. The remaining bromine atom will produce a 1:1 isotopic pattern for this fragment. |

| 197 | [M-Br-HCN]+ | Br, HCN | [C5HBrF3]+ | Subsequent loss of hydrogen cyanide from the pyridine ring, a common fragmentation pathway for pyridines. |

| 145 | [M-2Br]•+ | 2Br | [C6H2F3N]•+ | Loss of both bromine radicals. |

| 118 | [M-2Br-HCN]+ | 2Br, HCN | [C5HF3]+ | Subsequent loss of hydrogen cyanide from the pyridine ring after the loss of both bromine atoms. |

| 69 | [CF3]+ | C5H2Br2N | [CF3]+ | Formation of the stable trifluoromethyl cation. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion [M]•+. Subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary fragmentation events are predicted to be the loss of bromine radicals and the characteristic cleavage of the pyridine ring.

References

An In-depth Technical Guide to the Purity and Characterization of 2,6-Dibromo-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purity and characterization of 2,6-Dibromo-4-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines known properties with representative experimental protocols for synthesis and analysis based on closely related halogenated and trifluoromethylated pyridine derivatives. The methodologies detailed herein for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide a robust framework for the quality control and structural verification of this compound.

Physicochemical Properties

This compound is a halogenated pyridine derivative with the trifluoromethyl group imparting unique electronic properties. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂F₃N | PubChem |

| Molecular Weight | 304.89 g/mol | PubChem |

| CAS Number | 1000152-84-0 | PubChem |

| Appearance | Liquid | Sigma-Aldrich |

| Purity | Typically ≥95% | Sigma-Aldrich |

| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich |

| InChI Key | UYZOWFBHUSJQPJ-UHFFFAOYSA-N | PubChem |

Representative Analytical Data

The following table outlines the expected analytical data for this compound based on its structure and data from analogous compounds. This data should be confirmed experimentally for each synthesized batch.

| Analytical Technique | Expected Data |

| ¹H NMR | Aromatic region: singlet or narrowly coupled multiplet for the two equivalent protons on the pyridine ring. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon attached to the CF₃ group will show a characteristic quartet. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry (EI/ESI) | A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Expected ions: [M]⁺, [M+2]⁺, [M+4]⁺. |

| HPLC (RP-C18) | A single major peak indicating the purity of the compound, with retention time dependent on the specific method conditions. |

Synthesis and Purification Workflow

A common synthetic route for halogenated pyridines involves the substitution of a hydroxyl group on the pyridine ring. The following diagram illustrates a representative workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Experimental Protocols

The following are representative protocols for the synthesis and characterization of this compound.

Synthesis Protocol

This protocol is adapted from methods for the synthesis of similar brominated pyridine derivatives.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2,6-dihydroxy-4-(trifluoromethyl)pyridine (1 equivalent).

-

Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus tribromide (PBr₃) (2-3 equivalents) to the flask. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical Characterization Workflow

The following diagram illustrates the workflow for the analytical characterization of the synthesized compound.

Caption: Analytical Characterization Workflow.

HPLC Method for Purity Determination

This is a general reversed-phase HPLC method that can be optimized for this specific compound.[1][2]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid in Water

-

B: 0.1% Trifluoroacetic acid in Acetonitrile

-

-

Gradient: A linear gradient from 30% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: The purity is determined by the area percentage of the main peak.

NMR Spectroscopy for Structural Characterization

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

-

Data Processing: Process the spectra using appropriate software to determine chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry for Molecular Weight Confirmation

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.

-

Sample Preparation: For ESI, dissolve the sample in a suitable solvent like acetonitrile or methanol to a concentration of approximately 0.1 mg/mL and infuse into the mass spectrometer. For EI, a direct insertion probe may be used.

-

Analysis: Acquire the mass spectrum in positive ion mode.

-

Data Interpretation: Identify the molecular ion peak and compare its isotopic pattern with the theoretical pattern for a compound containing two bromine atoms.

Conclusion

This technical guide provides a framework for the synthesis, purification, and characterization of this compound. While specific experimental data for this compound is not widely published, the representative protocols and expected analytical outcomes presented here offer a solid foundation for researchers. It is imperative that each batch of the synthesized compound be thoroughly analyzed using the described techniques to confirm its identity, purity, and structural integrity before its use in further research and development applications.

References

An In-depth Technical Guide to the Molecular Structure of 2,6-Dibromo-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of 2,6-Dibromo-4-(trifluoromethyl)pyridine. This compound is of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic properties imparted by the electron-withdrawing trifluoromethyl group and the reactive bromine atoms, making it a valuable building block for the synthesis of novel compounds.

Molecular Structure and Properties

This compound is a halogenated pyridine derivative. The pyridine ring is substituted with two bromine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position. This substitution pattern significantly influences the electron density of the pyridine ring, making it a versatile intermediate in various chemical reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties have been aggregated from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂F₃N | PubChem[1] |

| Molecular Weight | 304.89 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1000152-84-0 | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich[2] |

| Purity | Typically ≥95% | Sigma-Aldrich[2] |

| Storage Temperature | Refrigerator | Sigma-Aldrich[2] |

Proposed Synthesis

The proposed synthesis involves the direct bromination of 4-(trifluoromethyl)pyridine. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution, making the reaction challenging. However, under forcing conditions, bromination at the 2 and 6 positions, which are ortho to the nitrogen atom, can be achieved.

References

Commercial Availability and Synthetic Strategies for 2,6-Dibromo-4-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic approaches, and key physicochemical properties of 2,6-Dibromo-4-(trifluoromethyl)pyridine. This fluorinated pyridine derivative serves as a valuable building block in medicinal chemistry and drug discovery, offering a unique scaffold for the development of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of parent molecules, while the two bromine atoms provide versatile handles for further chemical modifications through cross-coupling reactions.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to support laboratory-scale research and development activities. The table below summarizes the availability from several key suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Sigma-Aldrich (distributor for Synthonix Corporation) | 1000152-84-0 | C₆H₂Br₂F₃N | 304.89 | ≥95% |

| Echemi (listing HANGZHOU LEAP CHEM CO., LTD.) | 1000152-84-0 | C₆H₂Br₂F₃N | 304.89 | - |

| BLDpharm | 1000152-84-0 | C₆H₂Br₂F₃N | 304.89 | - |

| Oakwood Chemical | 1000152-84-0 | C₆H₂Br₂F₃N | 304.89 | 95+% |

| Langwaychem | 1000152-84-0 | C₆H₂Br₂F₃N | 304.89 | 97% |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented below. This information is crucial for proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1000152-84-0 | Sigma-Aldrich |

| Molecular Formula | C₆H₂Br₂F₃N | Sigma-Aldrich |

| Molecular Weight | 304.89 g/mol | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich[1] |

| Boiling Point | 240.3 ± 35.0 °C (Predicted) | ChemicalBook |

| Density | 2.052 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich[1] |

| Purity | Typically ≥95% | Sigma-Aldrich, Oakwood Chemical[1] |

| Signal Word | Warning | Sigma-Aldrich[1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | Sigma-Aldrich[1] |

| Precautionary Statements | P261, P305, P338, P351 | Sigma-Aldrich[1] |

Synthetic Approaches

Below is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound based on analogous transformations.

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization.

Materials:

-

2,6-Dichloro-4-(trifluoromethyl)pyridine

-

Anhydrous Hydrogen Bromide (HBr) gas or a solution in acetic acid

-

Anhydrous, high-boiling point solvent (e.g., 1,2,4-trichlorobenzene or N-methyl-2-pyrrolidone)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for reflux and distillation

-

Rotary evaporator

-

Instrumentation for product characterization (NMR, GC-MS)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a thermometer, add 2,6-dichloro-4-(trifluoromethyl)pyridine and the anhydrous solvent under an inert atmosphere.

-

Halogen Exchange Reaction: Heat the mixture to a temperature between 150-200 °C. Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise over a period of several hours.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a stirred solution of ice-cold aqueous sodium bicarbonate to neutralize any excess acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound via a halogen exchange reaction.

References

An In-depth Technical Guide to the Safe Handling of 2,6-Dibromo-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,6-Dibromo-4-(trifluoromethyl)pyridine (CAS No. 1000152-84-0), a key building block in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the correct handling, storage, and emergency response procedures.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂F₃N | PubChem[1] |

| Molecular Weight | 304.89 g/mol | PubChem[1], Sigma-Aldrich |

| CAS Number | 1000152-84-0 | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| Purity | 95% | Sigma-Aldrich |

| Boiling Point | 240.3±35.0 °C (Predicted) | ChemicalBook[2] |

| Density | 2.052±0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| Storage Temperature | Refrigerator | Sigma-Aldrich |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation mark) | Warning |

| Skin irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation mark) | Warning |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation mark) | Warning |

Source: Sigma-Aldrich, AK Scientific, Inc.[3]

Personal Protective Equipment (PPE)

The selection and use of appropriate Personal Protective Equipment (PPE) are paramount to prevent exposure. The following diagram outlines the recommended PPE workflow when handling this compound.

Caption: Recommended PPE for handling this compound.

Handling and Storage Procedures

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store in a refrigerator as recommended.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following flowchart details the necessary steps for different routes of exposure.

Caption: First aid procedures for exposure to this compound.

Chemical Reactivity and Incompatibility

Understanding the chemical reactivity of this compound is essential for preventing hazardous reactions.

Stability: Stable under recommended storage conditions.

Incompatible Materials: Avoid contact with strong oxidizing agents.

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen fluoride.

The following diagram illustrates the primary incompatibility of this compound.

Caption: Incompatibility of this compound with strong oxidizing agents.

Experimental Protocols

Detailed, step-by-step experimental protocols for the use of this compound are highly dependent on the specific research application and should be developed and validated by the principal investigator. However, a general experimental workflow should incorporate the safety and handling procedures outlined in this guide.

General Laboratory Workflow:

-

Pre-Experiment Planning:

-

Review the Safety Data Sheet (SDS) for this compound.

-

Conduct a risk assessment for the specific experiment.

-

Ensure all necessary PPE is available and in good condition.

-

Verify that the chemical fume hood is functioning correctly.

-

-

Experiment Execution:

-

Don all required PPE as outlined in the PPE workflow.

-

Measure and dispense the required amount of this compound within the fume hood.

-

Carry out the reaction or procedure, ensuring the apparatus is secure and properly assembled.

-

Continuously monitor the experiment for any unexpected changes.

-

-

Post-Experiment Procedures:

-

Quench the reaction and work up the product according to the established protocol.

-

Properly label all waste containers.

-

Dispose of chemical waste in accordance with institutional and regulatory guidelines.

-

Clean the work area and any contaminated equipment.

-

Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

-

Note on Biological Signaling Pathways

As a synthetic intermediate, this compound is primarily used in the construction of more complex molecules. It is not typically studied for its direct biological activity, and therefore, information regarding its effects on biological signaling pathways is not available. The focus of this guide is on its safe handling in a chemical research and development setting.

Spill and Accidental Release Measures

In the event of a spill, follow these procedures:

-

Small Spills:

-

Ensure the area is well-ventilated.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures for their specific experimental conditions. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Reactivity of C-Br Bonds in 2,6-Dibromo-4-(trifluoromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bonds in 2,6-Dibromo-4-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive C-Br bonds and a strongly electron-withdrawing trifluoromethyl group on the pyridine core. This document details the anticipated reactivity in key chemical transformations, including nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. While specific experimental data for this exact molecule is limited in publicly available literature, this guide provides detailed experimental protocols adapted from closely related and structurally analogous compounds. All quantitative data from analogous reactions is summarized in structured tables for comparative analysis. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz (DOT language) to provide clear and concise illustrations of the core concepts.

Introduction: The Chemical Landscape of this compound

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals.[1] The introduction of a trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound presents a particularly interesting case for chemical synthesis. The pyridine nitrogen and the potent electron-withdrawing -CF3 group at the C4 position significantly lower the electron density of the aromatic ring, thereby activating the C-Br bonds at the C2 and C6 positions towards nucleophilic attack and oxidative addition in catalytic cycles.

The two bromine atoms offer opportunities for selective mono- or di-functionalization, enabling the synthesis of a diverse array of complex molecules. The regioselectivity of these reactions is a critical aspect, influenced by the electronic effects of the substituents and the steric environment of the reaction sites.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). The attack of a nucleophile is favored at the C2 and C4 positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[2] In this specific molecule, the C2 and C6 positions are electronically activated for SNAr.

Key Considerations for SNAr:

-

Regioselectivity: With two identical C-Br bonds at the 2 and 6 positions, mono-substitution will likely yield a single isomer. Achieving selective mono-substitution over di-substitution can be controlled by stoichiometry of the nucleophile and reaction conditions.

-

Nucleophile Strength: Stronger nucleophiles will generally react more readily.

-

Leaving Group Ability: Bromine is a good leaving group for SNAr reactions.

Experimental Protocol: Mono-amination (Adapted from similar dihalopyridines)

This protocol is adapted from procedures for the selective mono-amination of 2,6-dibromopyridine.[3][4]

Reaction:

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., morpholine, piperidine)

-

Potassium carbonate (K2CO3)

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA) or similar ligand

-

Solvent (e.g., Dioxane, Toluene, or water for microwave-assisted reactions)

-

Microwave reactor (optional)

Procedure:

-

To a microwave vial, add this compound (1.0 mmol), the amine (1.2 mmol), and K2CO3 (2.0 mmol).

-

If a copper-catalyzed reaction is desired for less reactive amines, add CuI (0.1 mmol) and DMEDA (0.2 mmol).

-

Add the chosen solvent (e.g., 5 mL of dioxane/water 1:1).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120-150°C for 1-3 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Yields for Mono-amination of 2,6-Dibromopyridine (Analogous System) [3][4]

| Amine | Catalyst/Conditions | Yield (%) |

| Morpholine | Microwave, H2O | ~85 |

| Piperidine | Microwave, H2O | ~90 |

| Aniline | CuI/DMEDA, Dioxane | ~75 |

Note: Yields are illustrative and based on analogous systems. Optimization for this compound is recommended.

Caption: Workflow for Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. The C-Br bonds in this compound are excellent handles for such transformations. The general reactivity order for halogens in these reactions is I > Br > Cl.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting an organohalide with an organoboron compound. For this compound, this allows for the introduction of aryl, heteroaryl, or alkyl groups at the C2 and/or C6 positions.

Regioselectivity:

-

Mono-coupling: By using one equivalent of the boronic acid, it is possible to achieve selective mono-arylation.

-

Di-coupling: Using two or more equivalents of the boronic acid, or a sequential one-pot approach with two different boronic acids, can lead to di-substituted products.[5]

Experimental Protocol: Mono-Suzuki-Miyaura Coupling (Adapted from similar dihalopyridines)

This protocol is based on general procedures for the Suzuki-Miyaura coupling of dihalopyridines.

Reaction:

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., Na2CO3, K2CO3, Cs2CO3)

-

Solvent (e.g., Dioxane/water, Toluene/water)

Procedure:

-

In a Schlenk flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.1 mmol) in a mixture of dioxane (8 mL) and water (2 mL).

-

Add the base (e.g., K2CO3, 2.0 mmol).

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol).

-

Heat the reaction mixture to 90-100°C under an inert atmosphere for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na2SO4, and concentrate.

-

Purify by column chromatography.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Dihalopyridines (Analogous Systems)

| Dihalopyridine | Boronic Acid | Catalyst | Base | Yield (%) |

| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | ~95 (mono) |

| 2,6-Dibromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | ~88 (mono) |

Note: Yields are for illustrative purposes and based on related substrates. Conditions should be optimized for this compound.

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp2)-C(sp) bonds, reacting an aryl halide with a terminal alkyne. This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further transformations or as integral parts of a target molecule's structure.

Key Features:

-

Typically employs a palladium catalyst and a copper(I) co-catalyst.

-

The reaction is generally carried out under mild conditions.[6]

-

Regioselectivity can be controlled to achieve mono- or di-alkynylation.

Experimental Protocol: Mono-Sonogashira Coupling (Adapted from dihalopyridines)

This protocol is based on standard Sonogashira coupling procedures.[6]

Reaction:

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.06 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add the solvent (e.g., 10 mL of THF) and the base (e.g., triethylamine, 3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with the solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

Table 3: Representative Yields for Sonogashira Coupling of Dihalopyridines (Analogous Systems)

| Dihalopyridine | Alkyne | Catalyst System | Base | Yield (%) |

| 2,6-Dibromopyridine | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | ~90 (di) |

| 3,5-Dibromopyridine | Trimethylsilylacetylene | Pd(PPh3)4/CuI | Et3N | ~85 (mono) |

Note: Yields are based on related compounds and may vary for the target molecule.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a highly versatile method for the synthesis of arylamines from aryl halides.

Advantages:

-

Broad substrate scope, including a wide range of primary and secondary amines.

-

Generally high yields and good functional group tolerance.

Experimental Protocol: Buchwald-Hartwig Amination (Adapted from 4-Bromo-2,6-bis(trifluoromethyl)pyridine)

This protocol is adapted from procedures for the amination of a structurally similar pyridine.

Reaction:

Materials:

-

This compound

-

Amine

-

Palladium precatalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., Xantphos, SPhos)

-

Base (e.g., NaOt-Bu, Cs2CO3)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd2(dba)3 (0.02 mmol) and the phosphine ligand (0.04 mmol).

-

Add the base (e.g., NaOt-Bu, 1.4 mmol).

-

Add this compound (1.0 mmol) and the amine (1.2 mmol).

-

Add the anhydrous solvent (5 mL).

-

Seal the tube and heat the reaction mixture to 80-110°C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, quench the reaction with saturated aqueous NH4Cl.

-

Extract with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by column chromatography.

Table 4: Representative Yields for Buchwald-Hartwig Amination of Bromopyridines

| Bromopyridine | Amine | Catalyst/Ligand | Base | Yield (%) |

| 4-Bromo-2,6-bis(CF3)pyridine | Morpholine | Pd(OAc)2/BINAP | NaOt-Bu | ~95 |

| 2-Bromopyridine | Aniline | Pd2(dba)3/Xantphos | Cs2CO3 | ~92 |

Note: These are representative yields for analogous systems.

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of complex nitrogen-containing heterocyclic compounds. The two C-Br bonds at the electron-deficient C2 and C6 positions are susceptible to a variety of chemical transformations. This guide provides a framework for approaching the functionalization of this molecule through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct experimental data for this specific substrate is not extensively available, the provided protocols, adapted from closely related structures, offer a robust starting point for synthetic exploration. Researchers and drug development professionals can leverage the principles and procedures outlined herein to unlock the synthetic potential of this compound in their respective fields. Further optimization of the reaction conditions for each specific transformation is highly recommended to achieve the desired outcomes with optimal efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

Technical Guide: Solubility of 2,6-Dibromo-4-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dibromo-4-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines established experimental protocols for determining solubility and presents an illustrative solubility profile in a range of common organic solvents. The methodologies described herein are intended to equip researchers with the necessary tools to assess the solubility of this compound in their specific applications.

Introduction

This compound is a halogenated pyridine derivative of significant interest in the synthesis of novel bioactive molecules. Its trifluoromethyl group and bromine substituents impart unique electronic and lipophilic properties, making it a versatile building block. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, including reaction optimization, purification, formulation development, and analytical method development. Solubility dictates the choice of solvent for chemical reactions, influences crystallization and purification processes, and is a key determinant of bioavailability in drug delivery systems. This guide provides a foundational understanding of how to approach the solubility determination for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₆H₂Br₂F₃N |

| Molecular Weight | 304.89 g/mol |

| Appearance | Liquid |

| Boiling Point | 240.3 ± 35.0 °C at 760 Torr (Predicted)[1] |

| Density | 2.052 ± 0.06 g/cm³ (Predicted)[1] |

Illustrative Solubility Data

| Solvent | Classification | Illustrative Solubility ( g/100 mL) at 25 °C |

| Methanol | Polar Protic | > 20 |

| Ethanol | Polar Protic | > 20 |

| Isopropanol | Polar Protic | > 15 |

| Acetone | Polar Aprotic | > 25 |

| Acetonitrile | Polar Aprotic | > 25 |

| Dichloromethane | Non-polar | > 30 |

| Chloroform | Non-polar | > 30 |

| Toluene | Non-polar | > 20 |

| Hexane | Non-polar | < 1 |

| Water | Polar Protic | < 0.1 |

Note: The data in this table is hypothetical and for illustrative purposes only. Experimental determination is required for accurate values.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the saturated shake-flask method . This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a set period until the concentration of the dissolved solid in the solution becomes constant.

Saturated Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical equilibration time is 24-48 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute does not change between time points).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Quantification:

-

Gravimetric Method: A known volume of the filtered saturated solution is evaporated to dryness under a stream of nitrogen or in a vacuum oven. The mass of the remaining solid residue is then determined using an analytical balance. The solubility can then be calculated in terms of mass per volume (e.g., mg/mL).

-

Spectroscopic/Chromatographic Method: The filtered saturated solution is diluted with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. The concentration of this compound in the diluted sample is then determined using HPLC or UV-Vis spectrophotometry. The original solubility is calculated by taking the dilution factor into account.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the saturated shake-flask method.

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains to be published, the detailed experimental protocol for the saturated shake-flask method offers a reliable approach for researchers to generate this critical data in-house. The illustrative solubility table serves as a preliminary guide for solvent selection. Accurate solubility data is paramount for the successful application of this versatile building block in research and development, and the methodologies outlined here provide a clear path to obtaining that information.

References

The Ascendancy of Trifluoromethylpyridines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group playing a particularly prominent role. When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold offers a unique combination of physicochemical properties that have proven highly advantageous in the design of novel therapeutics. This technical guide provides an in-depth exploration of the applications of trifluoromethylpyridines in medicinal chemistry, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and experimental workflows.

Physicochemical Properties and Their Implications in Drug Design